molecular formula C17H16O4 B11943196 7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione CAS No. 95280-64-1

7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione

Cat. No.: B11943196
CAS No.: 95280-64-1
M. Wt: 284.31 g/mol
InChI Key: FYCGVOHPPYSXFO-UHFFFAOYSA-N
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Description

7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione is a polycyclic compound featuring a fused phenanthrene-furan-dione scaffold with a methoxy substituent at the 7-position. The tetrahydrophenanthro framework confers rigidity and planar aromatic characteristics, while the methoxy group enhances solubility and modulates electronic properties.

Properties

CAS No.

95280-64-1

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

7-methoxy-3a,3b,4,5,11,11a-hexahydronaphtho[2,1-e][2]benzofuran-1,3-dione

InChI

InChI=1S/C17H16O4/c1-20-10-3-5-11-9(8-10)2-4-13-12(11)6-7-14-15(13)17(19)21-16(14)18/h3,5-6,8,13-15H,2,4,7H2,1H3

InChI Key

FYCGVOHPPYSXFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CCC4C(C3CC2)C(=O)OC4=O

Origin of Product

United States

Preparation Methods

Base-Mediated Lactonization

A pivotal step involves lactonization to form the furan-1,3-dione system. In a method adapted from Szántó et al., treatment of a hydroxy-substituted precursor with a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates intramolecular esterification. For instance, compound 18 in was converted to the dione 19 via deprotection and cyclization using boron tribromide (BBr₃) at -78°C, achieving 90% yield. This approach is critical for forming the strained furan-dione system while preserving stereochemical integrity.

Acid-Catalyzed Cyclization

Alternative protocols employ Lewis acids like triflic anhydride (Tf₂O) to activate carbonyl groups for cyclization. As demonstrated in, Tf₂O promotes the formation of fused dione structures under mild conditions, though overuse can lead to side products. Optimizing Tf₂O stoichiometry (1.2 equiv) in dichloromethane at -40°C minimizes byproducts, yielding the target dione in 72% isolated yield.

Introduction of the 7-Methoxy Group

Direct Methoxylation via Alkylation

The 7-methoxy group is introduced via alkylation of a phenolic intermediate. In a procedure analogous to, demethylation of a methoxy precursor using BBr₃ followed by selective methylation with methyl iodide and potassium carbonate in dimethylformamide (DMF) installs the methoxy group. For example, compound 5 in was methylated to yield a 7-methoxy derivative with 85% efficiency, confirmed by nuclear magnetic resonance (NMR).

Palladium-Catalyzed Coupling

Advanced strategies employ palladium catalysts for regioselective methoxylation. Using a modified Ullmann coupling, aryl bromides are reacted with methanol in the presence of Pd(OAc)₂ and Xantphos, achieving 78% yield. This method avoids harsh conditions, preserving the sensitive furan-dione framework.

Stereochemical Control and Hydrogenation

Diastereoselective Hydrogenation

Controlling stereochemistry at the 3a and 3b positions is achieved via catalytic hydrogenation. As reported in, hydrogenation of a dihydro precursor over 10% Pd/C in ethyl acetate selectively reduces the double bond, affording the trans-fused product with a diastereomeric ratio (dr) of 3:1. Recrystallization improves purity to >98% enantiomeric excess (ee).

Chiral Auxiliary-Assisted Synthesis

Chiral auxiliaries such as (R)-(+)-α-phenylethylamine enforce stereocontrol during aldol reactions. In, a similar approach yielded lactones with >95% ee, demonstrating the utility of chiral induction for accessing enantiopure intermediates.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using gradient elution (hexane/ethyl acetate, 20:1 to 10:1) effectively separates diastereomers and byproducts. In, this method purified the final product to >99% purity, as verified by high-performance liquid chromatography (HPLC).

Spectroscopic Confirmation

Structural validation relies on ¹H/¹³C NMR, infrared (IR), and mass spectrometry (MS). For instance, the carbonyl stretches of the dione moiety appear at 1753 cm⁻¹ in IR, while the methoxy proton resonates at δ 3.82 ppm in ¹H NMR.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereoselectivity (dr)Reference
Base-Mediated CyclizationDBU, BBr₃, Methylation853:1
Acid-Catalyzed CyclizationTf₂O, Pd/C Hydrogenation722:1
Palladium CouplingPd(OAc)₂, Xantphos78N/A

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit specific enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound shares core structural motifs with several synthesized derivatives in the provided evidence (Tables 1–2). Key distinctions lie in substituents, saturation levels, and heteroatom arrangements:

Table 1: Core Structural Features
Compound Name (Abbreviated) Core Structure Key Substituents Functional Groups
Target compound Phenanthro[1,2-c]furan-dione 7-Methoxy Dione, methoxy, tetrahydrophenanthro
6c Phenanthro[1,2-c]furan-dione Allylamino-thiazol Dione, thiazol, allylamino
6d Phenanthro[1,2-c]furan-dione Anilino-thiazol Dione, thiazol, anilino
6a Phenanthro[1,2-c]furan-dione Amino-thiazol Dione, thiazol, amino
Compound 11 Furo[3,2-g]chromene-dione Formyl, hydroxy, methoxy Dione, methoxy, formyl
Tetrahydro-1H-cyclopenta[c]furan-dione Cyclopenta[c]furan-dione None Dione, cyclopentane

Key Observations :

  • The target compound’s 7-methoxy group distinguishes it from thiazol-substituted analogs (e.g., 6a–6e) , which instead feature amino or anilino-thiazol moieties. Methoxy groups typically increase lipophilicity compared to polar amino substituents.
  • Compound 11 shares a methoxy group but incorporates a formyl substituent and a chromene system, altering conjugation and reactivity.
  • The cyclopenta[c]furan-dione lacks aromaticity in its fused ring system, reducing planar rigidity compared to the phenanthro framework.

Physicochemical Properties

Melting points, yields, and spectral data highlight functional group influences (Table 2):

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Yield (%) Notable Spectral Data
Target compound* N/A N/A Expected IR: C=O (~1700 cm⁻¹), methoxy C-O (~1250 cm⁻¹)
6c 114 95 ¹H NMR: δ 1.15–2.85 (aliphatic H), δ 5.10 (allyl CH₂)
6d 158 51 ¹H NMR: δ 6.70–7.25 (aromatic H from anilino)
6a 146 66 IR: N-H (3435 cm⁻¹), C=O (1730 cm⁻¹)
Compound 11 104–105 60 IR: O-H (3435 cm⁻¹), C=O (1700 cm⁻¹)
Cyclopenta-furan-dione N/A N/A IR: C=O (~1750 cm⁻¹), aliphatic C-H (~2900 cm⁻¹)

Key Observations :

  • Thiazol-substituted analogs (6c, 6d) exhibit higher melting points (114–158°C) due to hydrogen bonding from amino groups and π-π stacking from aromatic thiazol rings .
  • Compound 11’s lower melting point (104–105°C) likely reflects reduced crystallinity from its formyl and hydroxy groups.
  • The target compound’s methoxy group may lower its melting point relative to amino-substituted analogs but increase it compared to non-polar derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione, and how can purity be ensured?

  • Methodology : Multi-step organic synthesis is typically employed, starting with maleopimaric acid derivatives or analogous bicyclic frameworks. Key steps include bromoacetylation (e.g., using bromoacetyl bromide) and subsequent cyclization. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Yield optimization (>90%) is achievable under inert atmospheres (N₂/Ar) at controlled temperatures (0–25°C) .
  • Validation : Elemental analysis (C, H, Br), melting point determination, and spectral data (¹H/¹³C NMR, IR for C=O/C=C) confirm purity. For example, IR absorption at 1700–1750 cm⁻¹ indicates carbonyl groups .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : Analyze methoxy (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm). Coupling constants (J) distinguish cis/trans stereochemistry in the tetrahydrophenanthrene core.
  • ¹³C NMR : Carbonyl carbons (δ 170–200 ppm) and quaternary carbons (δ 40–60 ppm) in the furan-dione system are critical markers .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

Q. What are the standard protocols for evaluating the compound’s stability under laboratory conditions?

  • Methodology :

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) under N₂.
  • Photostability : Expose to UV light (254 nm) for 24–72 hours; monitor degradation via HPLC .
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C; quantify intact compound using LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved for this compound?

  • Methodology :

  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify dynamic effects (e.g., ring-flipping in the tetrahydrophenanthrene system).
  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons. For example, HMBC cross-peaks between methoxy protons and aromatic carbons confirm substitution patterns .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What experimental designs are recommended for studying its biological activity against cancer targets?

  • Methodology :

  • In Vitro Assays :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (dose range 1–100 μM).
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Mechanistic Studies :
  • Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays.
  • ROS Generation : Measure using DCFH-DA probes .

Q. How does the methoxy group influence binding affinity in molecular docking studies?

  • Methodology :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (methoxy compound) and receptor (e.g., SARS-CoV-2 Mpro) using force fields (OPLS-AA).
  • Key Interactions : The methoxy group forms hydrogen bonds with residues like Gln189 (Mpro) and stabilizes hydrophobic contacts in pocket sub-sites. Compare with de-methoxy analogs to quantify energy differences (ΔG ~1–2 kcal/mol) .
    • Validation : MD simulations (100 ns) assess binding stability (RMSD <2 Å) .

Q. What strategies can address low solubility in aqueous assays without altering bioactivity?

  • Methodology :

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility.
  • Nanoformulation : Prepare PLGA nanoparticles (size 100–200 nm via emulsion-solvent evaporation) and characterize encapsulation efficiency (>80%) via UV-Vis .

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